molecular formula C14H13N3O2 B11771035 N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide CAS No. 648881-65-6

N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide

Cat. No.: B11771035
CAS No.: 648881-65-6
M. Wt: 255.27 g/mol
InChI Key: PDWVJJPFOTZEPA-UHFFFAOYSA-N
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Description

N-(1-Allyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide is a heterocyclic compound that features a pyrimidine ring fused with a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Allyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide typically involves the reaction of allyl isothiocyanate with 3-amino-4,6-dimethylpyridin-2(1H)-one in acetone under reflux conditions . This reaction forms the intermediate, which is then further reacted with benzoyl chloride to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Allyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(1-Allyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzoic acid, while reduction could produce N-(1-Allyl-2-hydroxy-1,2-dihydropyrimidin-4-yl)benzamide.

Scientific Research Applications

N-(1-Allyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-Allyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Allyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide is unique due to its specific combination of the pyrimidine and benzamide groups, which confer distinct chemical and biological properties

Properties

CAS No.

648881-65-6

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

N-(2-oxo-1-prop-2-enylpyrimidin-4-yl)benzamide

InChI

InChI=1S/C14H13N3O2/c1-2-9-17-10-8-12(16-14(17)19)15-13(18)11-6-4-3-5-7-11/h2-8,10H,1,9H2,(H,15,16,18,19)

InChI Key

PDWVJJPFOTZEPA-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=CC(=NC1=O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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